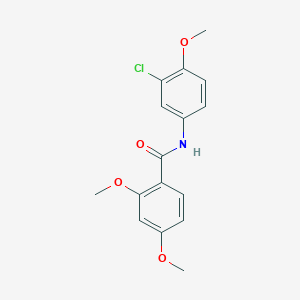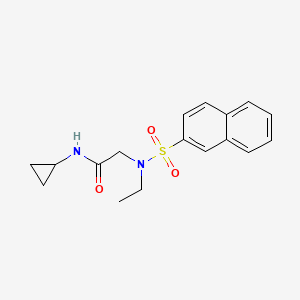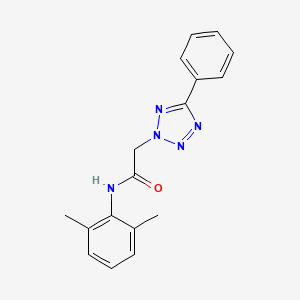
2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide, also known as CMNB, is a chemical compound that belongs to the class of benzamide derivatives. It is a yellow crystalline powder that is widely used in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide involves the formation of a covalent bond between the amide group of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide and the target biomolecule. This covalent bond stabilizes the complex and allows for the detection of the biomolecule by fluorescence spectroscopy. The selectivity of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide for certain biomolecules is due to the specific interactions between the functional groups of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide and the target biomolecule.
Biochemical and Physiological Effects:
2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with the normal functioning of cells and does not induce any toxic effects. However, it is important to note that the use of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide in vivo may result in nonspecific binding to other biomolecules, which may affect the accuracy of the results.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide is its high selectivity for certain biomolecules, which allows for the accurate detection and imaging of these molecules in vitro and in vivo. Additionally, 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide is relatively easy to synthesize and purify, making it a cost-effective option for scientific research.
However, 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide also has some limitations. It may not be suitable for the detection of biomolecules that do not have specific functional groups that can interact with 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide. Additionally, the nonspecific binding of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide to other biomolecules may affect the accuracy of the results, especially in vivo.
Direcciones Futuras
There are several future directions for the use of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide in scientific research. One possible direction is the development of new derivatives of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide that have higher selectivity and sensitivity for certain biomolecules. Another direction is the optimization of the synthesis method to improve the yield and purity of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide. Additionally, the use of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide in combination with other fluorescent probes may allow for the simultaneous detection and imaging of multiple biomolecules.
Métodos De Síntesis
The synthesis of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide involves the reaction of 2-chloro-4-nitrobenzoic acid with 3-methoxyaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place in a suitable solvent such as dichloromethane or dimethylformamide (DMF) and is usually carried out under reflux conditions for several hours. After the reaction is complete, the product is purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide is widely used in scientific research as a fluorescent probe for the detection and imaging of biological molecules such as proteins, nucleic acids, and lipids. It has been shown to selectively bind to certain biomolecules and emit fluorescence upon excitation with UV light. This property makes 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide an excellent tool for studying the structure, function, and dynamics of biological molecules in vitro and in vivo.
Propiedades
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-11-4-2-3-9(7-11)16-14(18)12-6-5-10(17(19)20)8-13(12)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLLPLVJKBIBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,4-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5851923.png)
![2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)
![methyl 2-({[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetyl}amino)benzoate](/img/structure/B5851927.png)


![N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5851945.png)


![isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5851989.png)
![2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide](/img/structure/B5852001.png)
